molecular formula C15H19FN2O3 B2830122 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1286705-00-7

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2830122
CAS No.: 1286705-00-7
M. Wt: 294.326
InChI Key: XAQRCSOVFFKKIC-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Oxalamide derivatives, such as N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide and N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide , are of significant interest in medicinal chemistry. Structurally similar compounds have been investigated for their potential to inhibit drug-resistant strains of HIV-1 integrase . The presence of the 4-fluorobenzyl group is a common feature in pharmacologically active compounds, often used to modulate properties like metabolic stability and binding affinity. Researchers can utilize this oxalamide to explore its biochemical and biophysical properties. Its molecular structure, featuring specific hydrogen bond donors and acceptors, makes it a valuable scaffold for developing novel therapeutic agents or chemical probes.

Properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxypropyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-15(21,11-4-5-11)9-18-14(20)13(19)17-8-10-2-6-12(16)7-3-10/h2-3,6-7,11,21H,4-5,8-9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQRCSOVFFKKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Biological Activity/Use NOEL (mg/kg/day) Synthesis Yield Source
N1-(2-Cyclopropyl-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide (Target) Cyclopropyl, 4-fluorobenzyl Hypothesized enzyme modulation Not reported Not reported -
N1-(2,4-Dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (1768) Dimethoxyphenyl, pyridylethyl Flavoring agent 100 Not reported
N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (117) Chlorophenyl, hydroxyphenylpropyl Cytochrome P450 inhibitor Not reported 51%
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamantyl, 4-chlorobenzyloxy Structural/biological studies Not reported High purity
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridine-2-yl)ethyl)oxalamide (XXXX) Dimethoxybenzyl, pyridylethyl Flavoring agent (potential toxicity) Under review Not reported
Key Comparisons

a. Substituent Effects on Bioactivity

  • Cyclopropyl vs. Adamantyl/Aromatic Groups: The cyclopropyl group in the target compound may confer metabolic resistance compared to bulky adamantyl groups (e.g., compound 10 in ) or aromatic systems (e.g., dimethoxyphenyl in compound 1768).
  • Fluorobenzyl vs. Chlorobenzyl/Other Halogens : The 4-fluorobenzyl group in the target compound likely enhances binding affinity through fluorine’s electronegativity and small atomic radius, compared to 4-chlorobenzyl derivatives (compound 10 in ). Fluorine’s metabolic stability may reduce toxic metabolite formation relative to chlorine .

c. Metabolic Pathways

  • Oxalamides generally undergo hydrolysis and oxidation of side chains (e.g., alkyl or aromatic groups), followed by glucuronidation ().

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide, and what reaction conditions critically influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling intermediates (e.g., cyclopropyl-hydroxypropylamine and 4-fluorobenzylamine) with oxalyl chloride or activated oxalate esters under inert conditions. Key steps include:

  • Intermediate preparation : Cyclopropyl-hydroxypropylamine is synthesized via reductive amination or nucleophilic substitution, while 4-fluorobenzylamine is derived from 4-fluorobenzonitrile reduction .
  • Coupling reaction : Oxalyl chloride reacts with intermediates in dichloromethane or THF, using triethylamine as a base to neutralize HCl byproducts. Temperature control (0–5°C) minimizes side reactions .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures ≥95% purity. LC-MS and NMR validate structural integrity .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, fluorobenzyl aromatic protons at δ 7.2–7.8 ppm) and confirms stereochemistry .
  • LC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • HPLC : Reverse-phase C18 columns assess purity (>98%) under gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :

  • Enzyme inhibition : Fluorescence-based assays (e.g., soluble epoxide hydrolase inhibition) using recombinant enzymes and substrate analogs (e.g., PHOME) .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) with HEK293 cells expressing target receptors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Substituent variation : Systematically modify the cyclopropyl (e.g., replace with adamantyl) or fluorobenzyl group (e.g., chloro/methoxy analogs) to assess impacts on target affinity .
  • Bioisosteric replacement : Replace the oxalamide core with urea or thiourea to enhance metabolic stability .
  • 3D-QSAR modeling : Use Schrödinger Maestro or MOE to correlate substituent electronic properties (e.g., Hammett σ) with activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
  • Meta-analysis : Compare datasets using tools like RevMan to identify confounding factors (e.g., cell line genetic drift) .

Q. How do researchers ensure compound stability under experimental conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to heat (40°C), light (UV-A), and oxidizers (H₂O₂) to identify degradation pathways. LC-MS monitors breakdown products .
  • Storage optimization : Lyophilize and store at -80°C under argon to prevent hydrolysis of the oxalamide bond .
  • Buffered solutions : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays to avoid pH-dependent decomposition .

Q. What computational methods predict target interactions and guide lead optimization?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Glide simulates binding to homology-modeled targets (e.g., CYP4F11) using crystallographic templates .
  • MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns trajectories) .
  • Free-energy perturbation (FEP) : Predicts ΔΔG for substituent modifications to prioritize synthetic targets .

Q. How are discrepancies between in silico predictions and empirical data addressed?

  • Methodological Answer :

  • Ensemble docking : Test multiple receptor conformations to account for protein flexibility .
  • Alchemical free-energy calculations : Use Schrödinger FEP+ to refine binding affinity predictions .
  • Crystallography : Resolve co-crystal structures (e.g., with target enzymes) to validate docking poses .

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